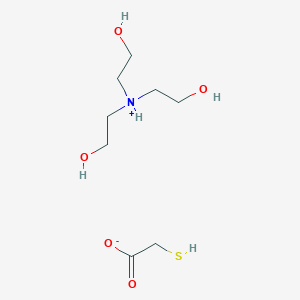
Tetrakis(trifluorophosphine)nickel
Descripción general
Descripción
Tetrakis(trifluorophosphine)nickel is an organometallic compound with the chemical formula F₁₂NiP₄. It is a colorless liquid that is notable for its use as a catalyst in various chemical reactions. The compound is characterized by its coordination of nickel with four trifluorophosphine ligands, forming a stable complex. This compound is particularly interesting due to its unique electronic properties and its ability to stabilize low oxidation states of nickel.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of tetrakis(trifluorophosphine)nickel typically involves the interaction of nickel powder with phosphorus trifluoride under controlled conditions. One method includes the dehydration and decomposition of nickel oxalate by heating it to a temperature of 300-350°C under reduced pressure. The resulting nickel powder is then cooled and subsequently heated to 100-150°C, allowing it to react with phosphorus trifluoride . This process is carried out under a pressure of 8-10 atm to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be optimized by using a ball vacuum mill to grind nickel oxalate in the presence of quartz wool. This method increases the reaction rate and allows for lower operating pressures, enhancing the safety and efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions: Tetrakis(trifluorophosphine)nickel undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.
Reduction: It can be reduced to form nickel metal or lower oxidation state complexes.
Substitution: The trifluorophosphine ligands can be substituted with other ligands, such as carbonyl or halide ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen or peroxides.
Reduction: Reducing agents such as hydrogen gas or hydrides are typically used.
Substitution: Ligand exchange reactions often involve reagents like carbon monoxide or halide salts.
Major Products:
Oxidation: Nickel(II) or Nickel(III) complexes.
Reduction: Nickel metal or Nickel(0) complexes.
Substitution: Complexes with different ligands, such as tetrakis(carbonyl)nickel or tetrakis(halide)nickel.
Aplicaciones Científicas De Investigación
Tetrakis(trifluorophosphine)nickel has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it useful in studying metal-ligand interactions and enzyme mimetics.
Medicine: Research is ongoing into its potential use in drug development and delivery systems.
Mecanismo De Acción
The mechanism by which tetrakis(trifluorophosphine)nickel exerts its effects involves the coordination of the nickel center with the trifluorophosphine ligands. This coordination stabilizes the nickel in a low oxidation state, allowing it to participate in various catalytic cycles. The compound can facilitate electron transfer processes, making it an effective catalyst in redox reactions. The molecular targets and pathways involved include the activation of small molecules and the stabilization of reactive intermediates .
Comparación Con Compuestos Similares
Tetrakis(triphenylphosphine)nickel: Similar in structure but with triphenylphosphine ligands instead of trifluorophosphine.
Tetrakis(carbonyl)nickel: Contains carbonyl ligands and is used in different catalytic applications.
Tetrakis(halide)nickel: Features halide ligands and exhibits different reactivity patterns.
Uniqueness: Tetrakis(trifluorophosphine)nickel is unique due to the strong electron-withdrawing properties of the trifluorophosphine ligands. This makes it particularly effective in stabilizing low oxidation states of nickel and enhancing its catalytic activity in various reactions .
Propiedades
IUPAC Name |
nickel;trifluorophosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4F3P.Ni/c4*1-4(2)3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBNRHVYQQTHJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
FP(F)F.FP(F)F.FP(F)F.FP(F)F.[Ni] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F12NiP4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90160723 | |
| Record name | Tetrakis(trifluorophosphine)nickel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90160723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.569 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13859-65-9 | |
| Record name | Tetrakis(trifluorophosphine)nickel | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13859-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrakis(trifluorophosphine)nickel | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013859659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrakis(trifluorophosphine)nickel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90160723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrakis(trifluorophosphine)nickel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.166 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3H-imidazo[4,5-h]quinoline](/img/structure/B81468.png)









